N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide
Overview
Description
The compound “N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide” is a benzimidazole derivative. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . They are known to be strong electron donor molecules and can be used for n-type doping . They show conductivity of 2 × 10 −3 S/cm as a dopant .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In some cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is typically characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal can be grown by slow evaporation solution growth technique to investigate their X-ray structure .Chemical Reactions Analysis
Benzimidazole derivatives have been found to undergo various chemical reactions. For instance, a series of new benzimidazolyl-2-hydrazones bearing hydroxyl- and methoxy-groups were synthesized, combining anthelmintic with antioxidant properties .Physical And Chemical Properties Analysis
Benzimidazole derivatives are known for their high degree of stability under ambient conditions . They can form transparent and homogeneous films in TFTs .Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary depending on the specific compound and its intended use. For example, some N-substituted benzimidazole derivatives bearing an alkyl chain and a nitrogen-containing 5- or 6-membered ring have been found to enhance the cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines .
Safety and Hazards
Future Directions
Benzimidazole and its derivatives have been the focus of many research studies due to their wide range of biological activities. Future research may focus on designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level which could be used as single drugs with improved safety .
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O/c1-18-22(26-28-24-11-5-6-12-25(24)29-26)10-7-13-23(18)30-27(31)21-16-14-20(15-17-21)19-8-3-2-4-9-19/h2-17H,1H3,(H,28,29)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLNDSLCROQDIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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